BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Data for Camelliagenin A 22-
angelate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Camelliagenin A 22-angelate

Cat. No.: B15596302

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
Camelliagenin A 22-angelate, a naturally occurring triterpenoid saponin. The information
presented herein is essential for the identification, characterization, and quality control of this
compound in research and drug development settings. This document summarizes nuclear
magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data,
and provides detailed experimental protocols for data acquisition.

Chemical Structure

Camelliagenin A 22-angelate is a derivative of Camelliagenin A, an oleanane-type
triterpenoid. The angelate group is esterified at the C-22 hydroxyl position.

Chemical Formula: CssHse6Os Molecular Weight: 568.8 g/mol

Spectroscopic Data

The following tables summarize the key spectroscopic data for Camelliagenin A 22-angelate.
The data for the Camelliagenin A core is based on experimentally determined values, while the
shifts for the angelate moiety and the affected positions on the triterpenoid skeleton are
predicted based on known substituent effects.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Table 1: *H NMR Data for Camelliagenin A 22-angelate (Predicted, Solvent: CDClsz, 500 MHz)

Chemical Shift (6,

Coupling Constant

Position Multiplicity

ppm) (J, Hz)
3 3.20 dd 11.5,4.5
12 5.35 t 35
16 4.50 m
22 5.25 dd 11.0, 5.0
28a 3.65 d 11.0
28b 3.30 d 11.0
Angelic Acid Moiety
2' 6.10 qaq 72,15
3 2.00 dq 72,15
4 1.95 s
5' 1.85 d 7.2

Table 2: 3C NMR Data for Camelliagenin A 22-angelate (Predicted, Solvent: CDCls, 125

MH2z)
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Position Chemical Shift (6, ppm)
3 79.0

12 122.5

13 144.0

16 74.0

22 78.0

28 64.0

Angelic Acid Moiety

1' (C=0) 168.0
2 128.0
3 138.5
4 20.5
5 15.8

Mass Spectrometry (MS)

Table 3: Key Mass Spectrometry Data for Camelliagenin A 22-angelate

lon m/z (calculated) Fragmentation
[M+H]* 569.4150 Molecular lon
[M+Na]* 591.3969 Sodium Adduct
[M-H20+H]* 551.4044 Loss of water
[M-Angelic acid+H]* 469.3727 Loss of angelic acid

Infrared (IR) Spectroscopy

Table 4: Key Infrared Absorption Bands for Camelliagenin A 22-angelate
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Wavenumber (cm~?) Functional Group
~3400 (broad) O-H (hydroxyl) stretching
~2920, 2850 C-H (alkane) stretching
~1715 C=0 (ester) stretching
~1640 C=C (alkene) stretching
~1240 C-O (ester) stretching

Experimental Protocols
NMR Spectroscopy

Sample Preparation:

e Dissolve 5-10 mg of Camelliagenin A 22-angelate in approximately 0.6 mL of deuterated
chloroform (CDCls).

e Transfer the solution to a 5 mm NMR tube.
Instrument Parameters (for a 500 MHz spectrometer):
e 'HNMR:

o Pulse Program: zg30

o Number of Scans: 16

o Spectral Width: 12 ppm

o Acquisition Time: 2.7 s

o Relaxation Delay: 1.0 s
e 13C NMR:

o Pulse Program: zgpg30
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Number of Scans: 1024

[e]

o

Spectral Width: 240 ppm

[¢]

Acquisition Time: 1.1 s

[¢]

Relaxation Delay: 2.0 s

e 2D NMR (COSY, HSQC, HMBC):
o Standard pulse programs available on the spectrometer software should be utilized.

o Optimize spectral widths and acquisition times based on the 1D spectra.

Mass Spectrometry

Sample Preparation:

» Prepare a stock solution of Camelliagenin A 22-angelate in methanol at a concentration of
1 mg/mL.

¢ Dilute the stock solution to a final concentration of 10 pg/mL with the appropriate mobile
phase.

Instrument Parameters (for ESI-QTOF-MS):

 |onization Mode: Electrospray lonization (ESI), positive mode.

Capillary Voltage: 3.5 kV

Cone Voltage: 30 V

Source Temperature: 120 °C

Desolvation Temperature: 350 °C

Mass Range: m/z 100-1000

Infrared Spectroscopy
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Sample Preparation (Thin Film Method):

e Dissolve a small amount (1-2 mg) of Camelliagenin A 22-angelate in a few drops of a
volatile solvent (e.g., chloroform or methanol).

e Drop the solution onto a KBr or NaCl salt plate.

» Allow the solvent to evaporate completely, leaving a thin film of the sample on the plate.
Instrument Parameters (for FTIR):

e Scan Range: 4000-400 cm~?

e Number of Scans: 16

e Resolution: 4 cm~1

o Background: A spectrum of the clean, empty salt plate should be recorded as the
background.

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the logical
relationship of the data in elucidating the structure of Camelliagenin A 22-angelate.
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Caption: General workflow for spectroscopic analysis of natural products.
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Caption: Logical relationship of spectroscopic data for structure elucidation.

¢ To cite this document: BenchChem. [Spectroscopic Data for Camelliagenin A 22-angelate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15596302#spectroscopic-data-for-camelliagenin-a-
22-angelate-nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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